molecular formula C15H21NOS B13021822 1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)propan-1-one

1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)propan-1-one

Cat. No.: B13021822
M. Wt: 263.4 g/mol
InChI Key: ULHRYTLOEPURBU-UHFFFAOYSA-N
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Description

1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)propan-1-one is an organic compound with a complex structure that includes a pyridine ring substituted with a cyclohexylthio group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)propan-1-one typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyclohexylthio group, and attachment of the propanone moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1-propanone: A structurally similar compound with a phenyl group instead of the cyclohexylthio group.

    1-Cyclohexyl-1-propanone: Similar structure but lacks the pyridine ring.

Uniqueness

1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)propan-1-one is unique due to the presence of the cyclohexylthio group and the pyridine ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

1-(6-cyclohexylsulfanyl-4-methylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C15H21NOS/c1-3-14(17)13-10-16-15(9-11(13)2)18-12-7-5-4-6-8-12/h9-10,12H,3-8H2,1-2H3

InChI Key

ULHRYTLOEPURBU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)SC2CCCCC2

Origin of Product

United States

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